![molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4](/img/structure/B181628.png)
7-Chlorofuro[3,2-b]pyridine
Overview
Description
7-Chlorofuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol . It consists of a pyridine ring fused with a furan ring, with a chlorine atom attached to the seventh carbon atom in the fused ring system
Synthetic Routes and Reaction Conditions:
- One method involves the reaction of furo[3,2-b]pyridine 4-oxide with trichlorophosphate in chloroform under reflux conditions. The mixture is then quenched with ice water and neutralized with sodium bicarbonate. The organic phase is extracted, dried, and concentrated to yield this compound .
- Another method involves the reaction of a precursor compound with aqueous sodium hydroxide in tetrahydrofuran at 50°C for one hour. The mixture is then cooled, extracted with methyl tert-butyl ether, and the organic layers are combined, washed, dried, and recrystallized to obtain the desired product .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or tetrahydrofuran and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed:
- The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield an aminofuro[3,2-b]pyridine derivative.
Scientific Research Applications
7-Chlorofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The specific mechanism of action for 7-Chlorofuro[3,2-b]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Furo[3,2-b]pyridine: Lacks the chlorine atom at the seventh position.
7-Bromofuro[3,2-b]pyridine: Similar structure but with a bromine atom instead of chlorine.
7-Iodofuro[3,2-b]pyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 7-Chlorofuro[3,2-b]pyridine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in the synthesis of various derivatives with potential applications in different fields.
Biological Activity
7-Chlorofuro[3,2-b]pyridine is a heterocyclic compound characterized by the fusion of a furan ring and a pyridine ring, with a chlorine atom at the seventh position of the furan moiety. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClN₁O. The presence of chlorine enhances its lipophilicity, which may influence its interaction with biological targets. The compound's structure allows for various chemical transformations, making it versatile in synthetic applications.
Property | Details |
---|---|
Molecular Formula | C₇H₄ClN₁O |
Structural Features | Fused furan and pyridine rings |
Unique Characteristics | Chlorine substitution |
The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its activity may be mediated through interactions with various molecular targets such as enzymes and receptors involved in inflammatory pathways. Notably, it has been studied for its potential as an inhibitor of the protease-activated receptor-2 (PAR-2), which plays a significant role in mediating inflammation and pain responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess such activity .
- Anti-inflammatory Effects : The compound's potential to inhibit PAR-2 signaling indicates its usefulness in treating conditions characterized by inflammation .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer properties due to their ability to modulate key signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Study on PAR-2 Inhibition : Research demonstrated that compounds targeting PAR-2 could effectively reduce inflammation in various models. For instance, the administration of PAR-2 antagonists led to decreased edema in rodent models . This suggests that this compound could be further developed as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial activities of various pyridine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against bacterial strains, supporting further investigation into this compound's potential as an antimicrobial agent .
Applications in Scientific Research
The unique structure of this compound makes it valuable for various applications:
- Drug Development : Due to its structural characteristics and biological activities, it serves as a lead compound for developing new pharmaceuticals targeting inflammation and cancer .
- Biological Pathway Studies : The compound can be utilized in research focusing on elucidating biological pathways and interactions involving furan and pyridine derivatives .
Properties
IUPAC Name |
7-chlorofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFEXMVMBMREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441650 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-75-4 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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